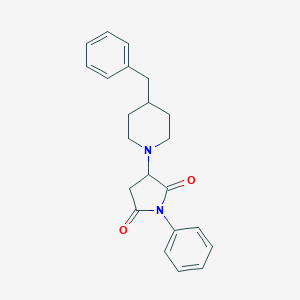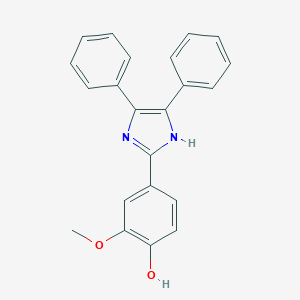
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol, also known as DIMP, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including cancer research, drug development, and neuroscience. In
Mécanisme D'action
The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that play a role in inflammation and cell growth. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Effets Biochimiques Et Physiologiques
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been shown to have anti-inflammatory effects, as well as antioxidant properties. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is its versatility. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be used in a variety of lab experiments, making it a valuable tool for researchers in a variety of fields. However, there are also some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments. For example, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be difficult to synthesize, and its effects can be difficult to measure in certain experimental systems.
Orientations Futures
There are many potential future directions for research on 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. One area of research that shows promise is the development of new cancer therapies based on the anticancer properties of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol. Another area of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in the treatment of neurodegenerative diseases. Additionally, research on the biochemical and physiological effects of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol could lead to the development of new drugs with a variety of therapeutic applications.
Conclusion:
In conclusion, 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a synthetic compound with a wide range of potential applications in scientific research. Its anticancer properties, anti-inflammatory effects, and neuroprotective properties make it a valuable tool for researchers in a variety of fields. While there are some limitations to the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in lab experiments, its versatility and potential for future research make it a promising compound for the development of new therapies and drugs.
Méthodes De Synthèse
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can be synthesized using a variety of methods, including the reaction of 4,5-diphenylimidazole with 2-methoxyphenol in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol in cancer treatment. Studies have shown that 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies. 4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol has also been studied for its potential applications in drug development, as well as in the field of neuroscience.
Propriétés
Numéro CAS |
24777-14-8 |
|---|---|
Nom du produit |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
Formule moléculaire |
C22H18N2O2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-(4,5-diphenyl-1H-imidazol-2-yl)-2-methoxyphenol |
InChI |
InChI=1S/C22H18N2O2/c1-26-19-14-17(12-13-18(19)25)22-23-20(15-8-4-2-5-9-15)21(24-22)16-10-6-3-7-11-16/h2-14,25H,1H3,(H,23,24) |
Clé InChI |
NMBADMCPENURCH-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=C2NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)C=CC1=O |
SMILES |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Autres numéros CAS |
24777-14-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B187882.png)
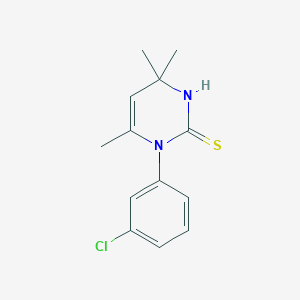
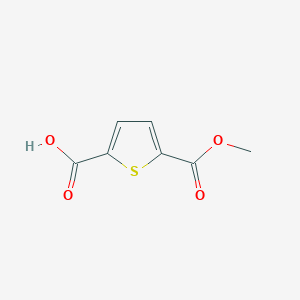
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
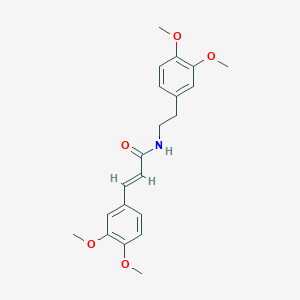
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
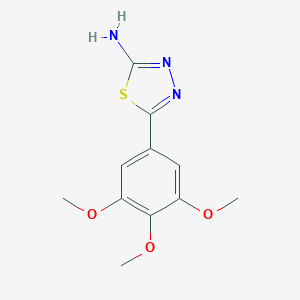
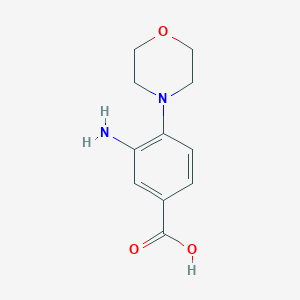
![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
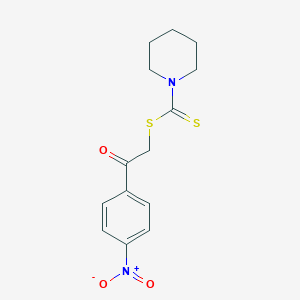
![3-[2-(4-Bromoanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B187900.png)
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
